1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description
1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.373. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Structurally Related Compounds
Natural carboxylic acids, including structurally related compounds to the specified chemical, are known for their biological activities. These compounds, such as benzoic acid, cinnamic acid, and caffeic acid, have shown significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among these carboxylic acids influence their bioactivity, highlighting the importance of hydroxyl groups and conjugated bonds in determining their antioxidant potency. For instance, rosmarinic acid has been identified with the highest antioxidant activity among studied compounds. The antimicrobial and cytotoxic properties also vary based on the structural configuration, which may provide insights into the biological activity of 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (B. Godlewska-Żyłkiewicz et al., 2020).
Medicinal Chemistry Insights from 8-Hydroxyquinolines
The 8-Hydroxyquinoline scaffold, closely related to the specified chemical, has attracted significant attention for its medicinal properties. Over the past decades, synthetic modifications of 8-hydroxyquinoline have explored to develop potent drug molecules for treating various diseases, including cancer, HIV, and neurodegenerative disorders. This focus has emphasized the scaffold's metal chelation properties, making it a viable candidate for drug development. Insights from the medicinal chemistry of 8-hydroxyquinolines could guide the application of 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in developing targeted therapies (Rohini Gupta et al., 2021).
Potential in Drug Synthesis and Biomass Derivation
Levulinic acid, a key biomass-derived chemical with carboxyl and carbonyl groups, demonstrates the flexibility and diversity in drug synthesis, echoing the potential versatility of the specified chemical in medicinal applications. This relevance is particularly highlighted in cancer treatment and the synthesis of medical materials, suggesting a pathway for utilizing 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in similar contexts (Mingyue Zhang et al., 2021).
Role in Environmental and Analytical Applications
Given the structural similarity to compounds involved in environmental remediation and analytical methods for determining antioxidant activity, the specified chemical may also hold potential in related applications. For instance, its potential effectiveness in the treatment of organic pollutants and its role in analytical methodologies to evaluate antioxidant capacity could be explored. These applications underscore the broader utility of structurally related carboxylic acids in environmental science and analytical chemistry (Maroof Husain & Q. Husain, 2007).
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-9-7-21(5-4-20-9)15-13(19)6-11-14(17(15)24)22(10-2-3-10)8-12(16(11)23)18(25)26/h6,8-10,20,24H,2-5,7H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDATEPTOGKWES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675810 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
616205-76-6 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616205766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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